molecular formula C5H11Cl2N3 B2628991 (2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 19276-10-9

(2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B2628991
CAS No.: 19276-10-9
M. Wt: 184.06
InChI Key: MKSYGMUAOILJOV-UHFFFAOYSA-N
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Description

“(2-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride” (CAS: 72631-80-2) is a substituted imidazole derivative with the molecular formula C₅H₉N₃·2HCl and a molecular weight of 183.92 g/mol. Structurally, it features a methyl group at the 2-position and a methanamine group at the 4-position of the imidazole ring, stabilized as a dihydrochloride salt. This compound is cataloged by suppliers such as American Elements and LEAP CHEM CO., LTD., where it is available in high-purity grades (99%–99.999%) for life science research, pharmaceutical development, and custom synthesis . Its applications span medicinal chemistry, biochemical assays, and material science due to its role as a versatile building block for heterocyclic compounds.

Properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-7-3-5(2-6)8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYGMUAOILJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19276-10-9
Record name (2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted imidazoles and amines, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

(2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the physicochemical properties, structural features, applications, and safety profiles of (2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride with structurally related imidazole derivatives.

Comparative Data Table

Compound Name CAS No. Molecular Formula MW (g/mol) Key Structural Features Applications Safety Profile
(2-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride 72631-80-2 C₅H₉N₃·2HCl 183.92 2-methyl, 4-methanamine Life sciences, pharmaceuticals Limited data; standard precautions
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride 36376-45-1 C₆H₁₂N₃Cl₂ 198.92 4-ethanamine, 2-methyl Pharma intermediates Industrial handling; no specific hazards
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride 1426291-53-3 C₈H₁₁Cl₂N₃S 251.97 2-methanamine, 4-thiophene Organic synthesis Requires ventilation, protective gear
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 1439902-60-9 C₁₂H₁₅N₃O·HCl 253.46 1-(3-methoxybenzyl), 4-methanamine R&D Non-classified GHS; handle with care
Histamine dihydrochloride 61-46-1 C₅H₁₁N₃Cl₂ 185.92 4-ethanamine Physiological studies Bioactive; strict controls

Structural and Functional Analysis

The thiophene substituent in [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride introduces π-conjugation, altering electronic properties for applications in optoelectronic materials . The 3-methoxybenzyl group in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride increases lipophilicity, improving membrane permeability in drug discovery .

Physicochemical Properties :

  • Molecular weight correlates with substituent complexity. For example, the bulky 3-methoxybenzyl group increases the MW to 253.46 g/mol , reducing solubility compared to the target compound (183.92 g/mol ) .
  • Histamine derivatives exhibit higher polarity due to the ethanamine side chain, enhancing aqueous solubility for physiological studies .

Safety and Handling: Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride lack GHS hazard classification but require standard precautions (ventilation, protective gloves) .

Research Findings

  • Synthetic Routes : Chlorination reactions (e.g., SOCl₂) are common for imidazole derivatives, as seen in the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
  • Biological Activity : Histamine derivatives are critical in studying allergic responses, while 2-methyl-substituted analogs may serve as histamine receptor modulators with improved selectivity .
  • Commercial Availability : The target compound is supplied in bulk by American Elements , while analogs like 2-(4-METHYL-1H-IMIDAZOL-2-YL)-ETHYLAMINE DIHYDROCHLORIDE are available in industrial and pharmaceutical grades from suppliers like Hangzhou Zhongqi Chem Co. .

Biological Activity

(2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride, commonly referred to as 2-MEI, is a compound of increasing interest in pharmacological research due to its structural similarity to histamine. This similarity allows it to interact with various histamine receptors, which play significant roles in numerous physiological processes. This article explores the biological activity of 2-MEI, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

2-MEI is characterized by its imidazole ring, which contains nitrogen atoms that contribute to its biological activity. The molecular formula is C5H9N32HClC_5H_9N_3\cdot 2HCl, and it typically exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments .

2.1 Interaction with Histamine Receptors

Research indicates that 2-MEI can bind to specific histamine receptors, particularly H1 and H2 receptors. While it exhibits lower affinity compared to histamine itself, it can act as both an agonist and antagonist depending on the receptor subtype involved. This dual action allows for modulation of histamine signaling pathways, which are crucial in immune responses and vascular regulation.

2.2 Antimicrobial Activity

Imidazole derivatives, including 2-MEI, have demonstrated antimicrobial properties against various pathogens. Studies have shown that compounds with imidazole structures can exhibit broad-spectrum antibacterial activity, making them candidates for further investigation in the treatment of infections .

3.1 Case Studies

Several studies have explored the biological activity of 2-MEI:

  • Histamine Receptor Studies : A study published in the European Journal of Pharmacology highlighted that 2-MEI acts as a weak agonist at some histamine receptors while functioning as an antagonist at others, suggesting its potential as a therapeutic agent in conditions influenced by histamine signaling.
  • Antimicrobial Efficacy : In a comparative analysis of imidazole derivatives, 2-MEI exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties.

4. Potential Applications

The biological activities of 2-MEI suggest several potential applications:

  • Pharmacological Research : Due to its ability to modulate histamine pathways, 2-MEI could be utilized in developing treatments for allergic reactions, gastric acid secretion disorders, and other conditions influenced by histamine.
  • Antimicrobial Development : Given its demonstrated antibacterial properties, further development of 2-MEI or its derivatives could lead to new antimicrobial agents effective against resistant strains of bacteria.

5. Summary Table of Biological Activities

Activity TypeDescriptionReference
Histamine Receptor ModulationActs as both agonist and antagonist at different receptorsEuropean Journal of Pharmacology
Antimicrobial ActivityEffective against Gram-positive bacteriaMDPI
Potential Therapeutic UsesAllergic reactions, gastric disordersBritish Journal of Pharmacology

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